2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, and a benzodioxin moiety
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
For example, some imidazole derivatives are known to inhibit cholinesterases and lipoxygenase enzymes .
Pharmacokinetics
Imidazole derivatives are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of action
Based on the activities of other imidazole derivatives, it could potentially have effects such as anti-inflammatory, antitumor, or antimicrobial activities .
Biochemical Analysis
Biochemical Properties
The compound interacts with active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . The chlorophenyl substituent of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is surrounded by nonconserved hydrophobic residues .
Cellular Effects
Sulfonamide derivatives, such as this compound, have been found to exhibit anticancer properties . They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Molecular Mechanism
The inhibitor heteroatoms of this compound interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . This interaction highlights the role of mobility in ligand binding by glycolate oxidase .
Temporal Effects in Laboratory Settings
The role of mobility in ligand binding by glycolate oxidase suggests potential changes in the compound’s effects over time .
Metabolic Pathways
Its interaction with active-site residues implicated in the catalysis of homologous flavodehydrogenases of L-2-hydroxy acids suggests potential involvement in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple stepsThe final step involves the coupling of the imidazole derivative with the benzodioxin moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure and exhibit similar biological activities.
Chlorophenyl Compounds: Chloramphenicol and chlorpromazine contain the chlorophenyl group and are used in medicinal applications.
Benzodioxin Derivatives: Compounds such as piperonyl butoxide feature the benzodioxin moiety and are used as synergists in pesticide formulations .
Uniqueness
What sets 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is its unique combination of functional groups, which allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-13-2-1-3-15(10-13)23-7-6-21-19(23)27-12-18(24)22-14-4-5-16-17(11-14)26-9-8-25-16/h1-7,10-11H,8-9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTFIQSBALOYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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